

# Fmoc-D-Ala-OH-d3 CAS number and identification

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## Compound of Interest

Compound Name: Fmoc-D-Ala-OH-d3

Cat. No.: B12404504

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## Technical Guide: Fmoc-D-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-D-Ala-OH-d3**, a deuterated, Fmoc-protected D-alanine derivative. It covers its identification, key properties, and applications, with a focus on its role in peptide synthesis and quantitative analysis. Detailed experimental protocols and a workflow visualization are included to support researchers in its practical application.

## Core Identification and Properties

**Fmoc-D-Ala-OH-d3** is a stable isotope-labeled amino acid building block used in chemical synthesis. The incorporation of three deuterium atoms provides a distinct mass shift, making it a valuable tool for mass spectrometry-based applications.

Table 1: Chemical Identifiers for **Fmoc-D-Ala-OH-d3**

Identifier	Value
CAS Number	225101-67-7
Molecular Formula	C <sub>18</sub> H <sub>14</sub> D <sub>3</sub> NO <sub>4</sub>
Molecular Weight	314.35 g/mol
Synonyms	N-(9-Fluorenylmethoxycarbonyl)-D-alanine-3,3,3-d <sub>3</sub> , N- $\alpha$ -Fmoc-D-alanine-d <sub>3</sub>

Table 2: Physicochemical Properties of **Fmoc-D-Ala-OH-d<sub>3</sub>**

Property	Value	Citation
Appearance	White to off-white solid	
Melting Point	147-153 °C	[1]
Optical Activity	[ $\alpha$ ] <sub>20/D</sub> -18°, c = 1 in DMF	[1]
Isotopic Purity	≥ 98.5 atom % D	[1]
Storage Temperature	2-8°C	[1]

## Synthesis of Fmoc-D-Ala-OH-d<sub>3</sub>

A specific, detailed synthesis protocol for **Fmoc-D-Ala-OH-d<sub>3</sub>** is not widely published. However, its synthesis can be inferred from general methods for deuteration and Fmoc protection of amino acids. The process involves two main stages: the synthesis of D-Alanine-d<sub>3</sub>, followed by the attachment of the Fmoc protecting group.

1. Synthesis of D-Alanine-d<sub>3</sub>: The introduction of deuterium at the methyl group of D-alanine can be achieved through various established methods for isotopic labeling. These can include:

- Reductive amination of a deuterated precursor: Starting with a deuterated pyruvate derivative and performing a stereoselective reductive amination.
- Catalytic H/D exchange: Using a metal catalyst (e.g., Pt/C) in the presence of a deuterium source like D<sub>2</sub>O under controlled conditions to exchange the protons on the methyl group for

deuterium.[2]

2. Fmoc Protection of D-Alanine-d3: Once D-Alanine-d3 is synthesized and purified, the amino group is protected with the Fmoc group. A general protocol for this reaction is as follows:

- Reagents: D-Alanine-d3, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium carbonate, dioxane, water, diethyl ether, ethyl acetate, hydrochloric acid.
- Procedure:
  - Dissolve D-Alanine-d3 in a 1:1 mixture of dioxane and water.
  - Add sodium carbonate to the solution to achieve basic conditions.
  - Add Fmoc-OSu to the reaction mixture and stir at room temperature for 12-18 hours.
  - Following the reaction, perform an aqueous workup. Filter the mixture and extract with diethyl ether to remove unreacted Fmoc-OSu and other nonpolar impurities.
  - Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product.
  - Extract the product, **Fmoc-D-Ala-OH-d3**, into ethyl acetate.
  - Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

## Experimental Protocols

**Fmoc-D-Ala-OH-d3** is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS). It is used to introduce a deuterated D-alanine residue at a specific position within a peptide sequence.

Protocol for Incorporation of **Fmoc-D-Ala-OH-d3** in SPPS:

This protocol outlines the steps for a single coupling cycle to add **Fmoc-D-Ala-OH-d3** to a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).

- Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

- Fmoc Deprotection:
  - Drain the DMF from the resin.
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate the mixture for 5-10 minutes at room temperature.
  - Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Coupling of **Fmoc-D-Ala-OH-d3**:
  - In a separate vessel, prepare the activated amino acid solution. Dissolve **Fmoc-D-Ala-OH-d3** (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
  - Allow the mixture to pre-activate for a few minutes.
  - Add the activated **Fmoc-D-Ala-OH-d3** solution to the deprotected peptide-resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates successful coupling).
- Continuation of Synthesis: Repeat steps 2-6 for the next amino acid to be added to the peptide chain.

## Applications in Research and Drug Development

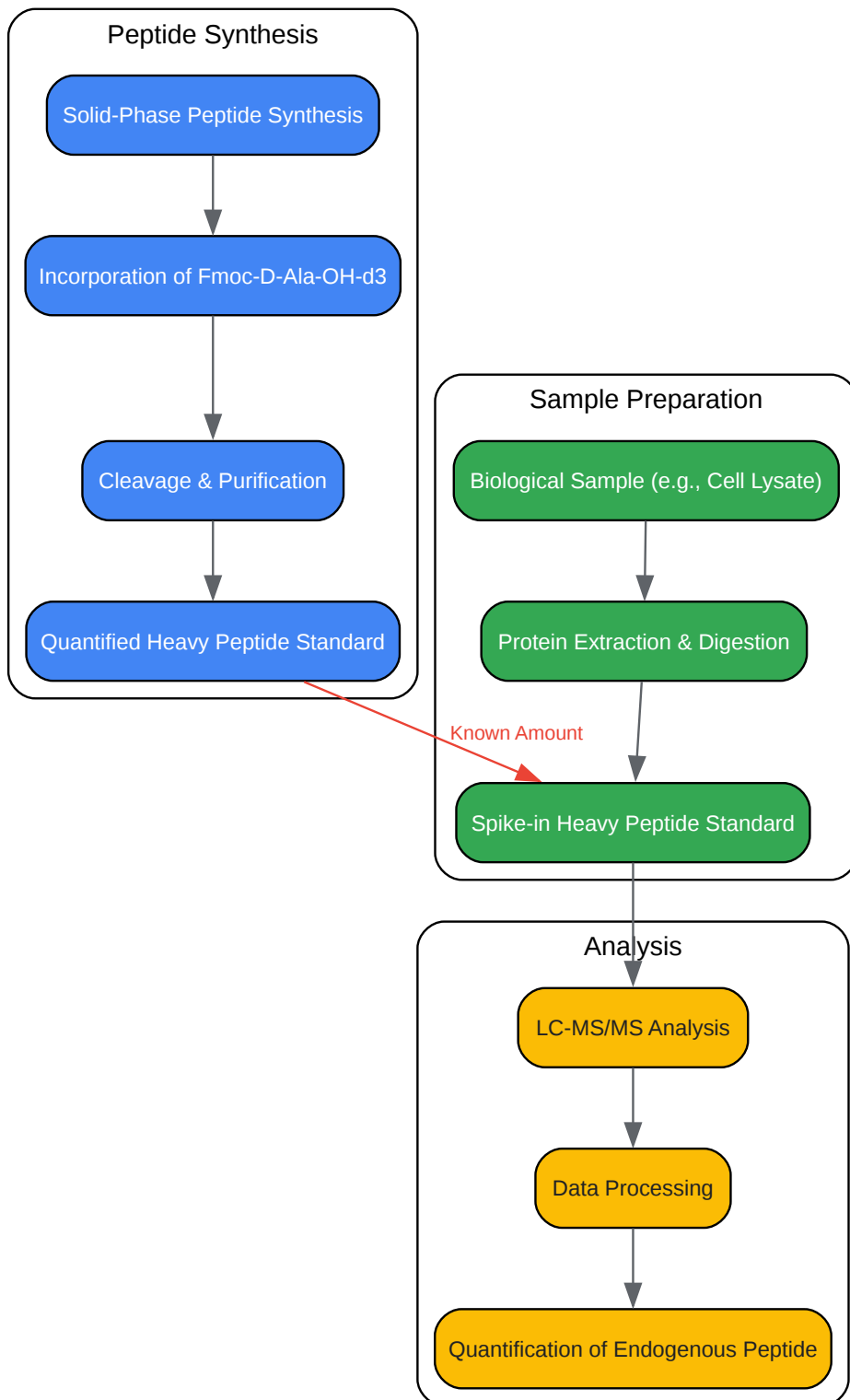
The primary application of **Fmoc-D-Ala-OH-d3** is in the synthesis of stable isotope-labeled peptides. These peptides are invaluable tools in several areas:

- **Quantitative Proteomics:** Deuterated peptides are used as internal standards in mass spectrometry-based proteomics for the absolute quantification (AQUA) of proteins and their post-translational modifications.[3] The known concentration of the spiked-in heavy peptide allows for precise determination of the amount of the corresponding endogenous, light peptide.
- **Pharmacokinetic Studies:** In drug development, deuterated versions of peptide-based drugs can be used as tracers to study their absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[4]
- **Metabolic Flux Analysis:** By tracking the incorporation and turnover of deuterated amino acids in proteins and other metabolites, researchers can gain insights into metabolic pathways and their dynamics.[5]
- **Structural Biology:** Deuterated amino acids can be incorporated into peptides and proteins for NMR studies to simplify complex spectra and aid in structure determination.

## Mandatory Visualization

The following diagram illustrates a typical experimental workflow for using a peptide synthesized with **Fmoc-D-Ala-OH-d3** as an internal standard for quantitative proteomics.

## Workflow for Quantitative Analysis using a Deuterated Peptide Standard

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Caption: A general workflow for quantitative proteomics using a synthetic deuterated peptide standard.

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